molecular formula C12H16N2O B12988348 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12988348
M. Wt: 204.27 g/mol
InChI Key: ULEPSAODLCYTMU-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various neurological processes, making this compound a valuable target for research in neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with appropriate bromoalkyltetrahydropyran intermediates. This is followed by a ring-opening and aminocyclization sequence . The enantioselective synthesis can be achieved using imines derived from (+)- and (-)-2-hydroxy-3-pinanone, resulting in high enantiomeric excess (>99.5% ee) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by binding to nicotinic acetylcholine receptors (nAChRs). These receptors are ion channels that, when activated, allow the flow of ions across cell membranes, leading to various cellular responses. The binding of 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane to nAChRs can modulate their activity, influencing neurotransmission and other neurological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
  • 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane
  • 8-Oxabicyclo[3.2.1]octane

Uniqueness

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and its high affinity for the alpha4beta2 and alpha7 subtypes of nAChRs. This selectivity makes it a valuable compound for studying the pharmacology of these receptors and developing targeted therapies .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H16N2O/c1-2-11(8-13-5-1)15-12-6-9-3-4-10(7-12)14-9/h1-2,5,8-10,12,14H,3-4,6-7H2

InChI Key

ULEPSAODLCYTMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=CN=CC=C3

Origin of Product

United States

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